2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one
Overview
Description
2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a 3,4-dimethoxyphenyl group, a hydroxyl group at the 3-position, and a methyl group at the 6-position. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromen-4-one precursor under basic conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 50°C) for several days .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity. The choice of reagents, solvents, and catalysts is carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products Formed
Oxidation: Formation of 2-(3,4-dimethoxyphenyl)-3-oxo-6-methylchromen-4-one.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)-3-hydroxy-6-methylchroman-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where increased acetylcholine levels can help alleviate symptoms.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar methoxy substitutions on the phenyl ring but differing in its core structure and biological activity.
3,4-Dimethoxyphenylacetonitrile: Another related compound used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and methyl substitutions enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-4-6-13-12(8-10)16(19)17(20)18(23-13)11-5-7-14(21-2)15(9-11)22-3/h4-9,20H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDGCFJQVYCATD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350982 | |
Record name | ST056253 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93097-20-2 | |
Record name | ST056253 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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